molecular formula C17H19FN6O2 B2522265 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione CAS No. 838881-24-6

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione

Cat. No. B2522265
CAS RN: 838881-24-6
M. Wt: 358.377
InChI Key: QMFKASODCUHUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione, also known as FMPD, is a chemical compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

FGFR Inhibition for Cancer Therapy

The fibroblast growth factor receptor (FGFR) family plays a crucial role in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling pathways is associated with several cancers, such as breast cancer, lung cancer, and liver cancer . STK593209 is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that exhibit potent activities against FGFR1, FGFR2, and FGFR3. Notably, compound 4h (STK593209) demonstrated significant FGFR inhibitory activity, with IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4). In vitro studies revealed that 4h inhibited breast cancer cell proliferation (4T1 cells) and induced apoptosis. Additionally, it suppressed cell migration and invasion, making it a promising lead compound for further optimization .

Metabolic Disorders

The molecular features of STK593209 suggest possible interactions with metabolic pathways. Research could explore its impact on metabolic disorders such as diabetes, obesity, and dyslipidemia.

Mechanism of Action

Target of Action

The primary target of the compound 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibits the progression of the cell cycle from the G1 phase to the S phase . The inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in the cell cycle, and its inhibition disrupts the normal progression of the cell cycle. This can lead to cell cycle arrest in the G1 phase, preventing DNA replication and cell division . The compound’s action on CDK2 can also induce apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests that it may have good bioavailability .

Result of Action

The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has been shown to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the nanomolar range . The compound also induces alterations in cell cycle progression and apoptosis in HCT cells .

properties

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O2/c1-22-15-14(16(25)21-17(22)26)19-13(20-15)10-23-6-8-24(9-7-23)12-5-3-2-4-11(12)18/h2-5H,6-10H2,1H3,(H,19,20)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFKASODCUHUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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